8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
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Overview
Description
8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester is a heterocyclic compound with the molecular formula C11H10N2O3. It is a valuable scaffold in organic synthesis and pharmaceutical chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester typically involves the condensation of imidazo[1,2-a]pyridine derivatives with formylating agents under controlled conditions. Various strategies such as multicomponent reactions, oxidative coupling, and tandem reactions have been employed to construct this scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions using optimized catalysts and solvents to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester: A similar compound with slight structural differences.
Imidazo[1,2-a]pyrimidines: Another class of compounds with similar heterocyclic structures.
Uniqueness
8-Formyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester is unique due to its formyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 8-formylimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9-6-13-5-3-4-8(7-14)10(13)12-9/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMIIWLDDNLTGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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